Rhod 2 triammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

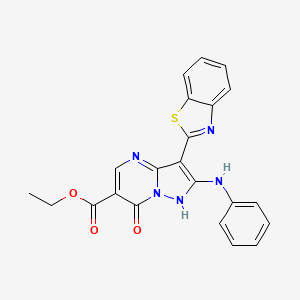

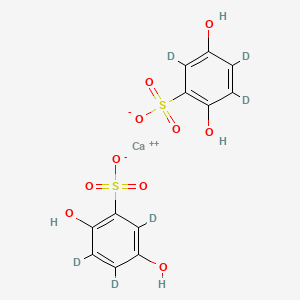

Rhod 2 triammonium salt is a cell-impermeable fluorescent probe used primarily for detecting calcium ions (Ca²⁺) in biological systems. It operates in the visible spectrum and has a lower affinity for calcium ions compared to other indicators like FURA 2 . The compound is particularly useful in fluorescence microscopy and flow cytometry due to its visible excitable wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhod 2 triammonium salt involves multiple steps, starting from the base compound RhodamineSpecific reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and efficacy of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product that meets stringent quality standards. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Rhod 2 triammonium salt primarily undergoes chelation reactions with calcium ions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in conjunction with reagents like dimethyl sulfoxide (DMSO) for preparing stock solutions. It is soluble in both DMSO and water, provided the pH is above 6 .

Major Products Formed: The primary product formed from the interaction of this compound with calcium ions is a fluorescent complex that emits light at specific wavelengths, making it detectable under a fluorescence microscope .

Scientific Research Applications

Chemistry: In chemistry, Rhod 2 triammonium salt is used as a calcium indicator in various analytical techniques. Its ability to form fluorescent complexes with calcium ions makes it valuable for studying calcium ion concentrations in different chemical environments .

Biology: In biological research, the compound is used to monitor intracellular calcium levels. It is particularly useful in studies involving cell signaling and calcium homeostasis. The compound can be loaded into cells via microinjection or scrape loading .

Medicine: In medical research, this compound is employed to study calcium-related physiological processes. It is used in experiments to understand the role of calcium ions in muscle contraction, neurotransmitter release, and other cellular functions .

Industry: In industrial applications, the compound is used in the development of diagnostic tools and assays that require precise measurement of calcium ion concentrations.

Mechanism of Action

Rhod 2 triammonium salt functions by binding to calcium ions, resulting in a significant increase in fluorescence. The compound has a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 1 µM . Upon binding to calcium, the compound undergoes a conformational change that enhances its fluorescent properties. This mechanism allows for the accurate detection and measurement of calcium ion concentrations in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds:

- FURA 2

- Fluo-3

- Fluo-4

Uniqueness: Compared to similar compounds, Rhod 2 triammonium salt operates at longer wavelengths, which reduces interference from autofluorescence and allows for simultaneous use with other fluorescent dyes. Its lower affinity for calcium ions compared to FURA 2 makes it suitable for applications where high calcium concentrations are expected .

Conclusion

This compound is a versatile and valuable compound in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and high specificity for calcium ions make it an indispensable tool for researchers studying calcium-related processes.

Properties

Molecular Formula |

C39H43N7O11 |

|---|---|

Molecular Weight |

785.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[1,2,4-triamino-6-(dimethylamino)-3-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate |

InChI |

InChI=1S/C39H43N7O11/c1-43(2)22-10-11-23-27(16-22)57-39-34(35(40)36(41)38(37(39)42)44(3)4)33(23)21-9-12-25(46(19-31(51)52)20-32(53)54)28(15-21)56-14-13-55-26-8-6-5-7-24(26)45(17-29(47)48)18-30(49)50/h5-12,15-16,40H,13-14,17-20,41-42H2,1-4H3,(H4,47,48,49,50,51,52,53,54) |

InChI Key |

JTGWQGNDUCIAKC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C(=C(C(=[N+](C)C)C(=C3O2)N)N)N)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=CC=CC=C5N(CC(=O)O)CC(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)

![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)